molecular formula C6H8Br2 B2363975 1,1-Dibromospiro[2.3]hexane CAS No. 33669-81-7

1,1-Dibromospiro[2.3]hexane

Cat. No.: B2363975
CAS No.: 33669-81-7
M. Wt: 239.938
InChI Key: RBGBBKXQFGLLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromospiro[2.3]hexane is a bicyclic organobromine compound featuring a spiro junction connecting a cyclopropane and cyclobutane ring, with bromine atoms at the bridgehead positions. This structure imparts significant steric strain and reactivity, making it valuable in synthetic chemistry for constructing complex frameworks. Key synthetic routes include:

  • Alkylidenecyclobutane reactions: Substituted alkylidenecyclobutanes react with Me₃Al/CH₂I₂ in CH₂Cl₂ to yield 1,1-disubstituted spiro[2.3]hexanes .
  • Solvent-dependent synthesis: Hexane as a solvent favors spiro[2.2]pentanes, while CH₂Cl₂ selectively produces spiro[2.3]hexanes, highlighting the role of solvent polarity in directing reaction pathways .

Properties

IUPAC Name

2,2-dibromospiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2/c7-6(8)4-5(6)2-1-3-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGBBKXQFGLLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromospiro[2.3]hexane can be synthesized through the bromination of spiro[2.3]hexane. The reaction typically involves the addition of bromine to spiro[2.3]hexane in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo compound. The temperature is maintained at low levels, often using an ice-salt bath, to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of 1,1-dibromospiro[2.3]hexane follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The product is typically purified through distillation under reduced pressure to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromospiro[2.3]hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used to promote elimination reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted compounds, such as alcohols, amines, or thiols.

    Elimination Reactions: The major products are alkenes or other unsaturated compounds.

    Reduction Reactions: The major products are the corresponding hydrocarbons

Scientific Research Applications

1,1-Dibromospiro[2.3]hexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dibromospiro[2.3]hexane involves its reactivity towards nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo elimination reactions to form alkenes, which can further participate in additional chemical reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1,1-Dibromospiro[2.3]hexane C₅H₈Br₂ 228.93 Br, Br Not provided
1-Oxaspiro[2.3]hexane C₅H₈O 84.12 O (ether) 157-48-2
1,4-Dioxaspiro[2.3]hexane C₄H₆O₂ 86.09 O, O 108745-26-2
5-Azaspiro[2.3]hexane* C₇H₁₁NO₄ 173.17 N (amine), O 1638767-88-0

*As the ethanedioate salt.

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The spiro[2.3]hexane core introduces strain, but bulkier substituents (e.g., Br vs. O) further increase steric hindrance, influencing reaction kinetics and selectivity .

Contrasts :

  • Solvent dependence : The dibromo compound forms exclusively in CH₂Cl₂, whereas reactions in hexane yield smaller spiro[2.2]pentanes . Oxygen/nitrogen analogs lack this solvent sensitivity.
  • Functional group utility : Bromine allows for Suzuki or Grignard couplings, while oxygen/nitrogen analogs are tailored for hydrogen bonding or catalysis .

Physical and Chemical Properties

Property 1,1-Dibromospiro[2.3]hexane 1-Oxaspiro[2.3]hexane 1,4-Dioxaspiro[2.3]hexane
Boiling Point High (estimated >200°C) Moderate (~150°C) Moderate (~180°C)
Solubility Low in polar solvents Moderate in ethers High in polar aprotic solvents
Stability Sensitive to light/heat Thermally stable Hydrolytically stable

Rationale :

  • Bromine’s high molecular weight and polarizability increase boiling points but reduce solubility in polar solvents compared to oxygenated analogs .
  • The dibromo compound’s instability under heat/light aligns with C-Br bond lability, whereas ethers and amines exhibit greater resilience .

Biological Activity

1,1-Dibromospiro[2.3]hexane is a chemical compound noted for its unique spirocyclic structure and potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C6_6H8_8Br2_2
  • Molecular Weight : 227.94 g/mol
  • Structure : The compound features a spirocyclic arrangement that contributes to its unique reactivity and biological properties.

1,1-Dibromospiro[2.3]hexane exhibits various biological activities that can be attributed to its brominated structure. Bromine atoms can enhance electrophilicity, making the compound a potential alkylating agent in biological systems.

  • Antimicrobial Activity : Preliminary studies suggest that 1,1-dibromospiro[2.3]hexane may exhibit antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.
  • Cytotoxicity : Research indicates that the compound may induce cytotoxic effects in various cell lines, potentially through the generation of reactive oxygen species (ROS) or direct interaction with cellular macromolecules.

Toxicological Profile

The toxicological effects of 1,1-dibromospiro[2.3]hexane have been assessed in several studies:

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 1,1-dibromospiro[2.3]hexane against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential use as a lead compound in developing antibacterial agents.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that 1,1-dibromospiro[2.3]hexane reduced cell viability significantly at concentrations above 100 µM.

Cell LineIC50 (µM)
HeLa85
MCF-7110

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.